

Application Note: Stability-Indicating HPLC-DAD Method for Ravuconazole

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Compound of Interest

Compound Name: *Ravuconazole*

Cat. No.: *B1678830*

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Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent used in the treatment of systemic fungal infections. To ensure the quality, efficacy, and safety of pharmaceutical products containing **ravuconazole**, a validated stability-indicating analytical method is crucial. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative determination of **ravuconazole** in the presence of its degradation products. This method is suitable for routine quality control analysis and comprehensive stability studies of **ravuconazole** in active pharmaceutical ingredients (APIs).^{[1][2][3]}

The described method effectively separates **ravuconazole** from its degradation products generated under various stress conditions, including acid and alkaline hydrolysis, and oxidation.^{[1][3][4]} The procedure has been developed and validated to be linear, selective, accurate, precise, and robust, making it a reliable tool for the assessment of **ravuconazole's** intrinsic stability.^{[1][3]}

Principle

The method utilizes reversed-phase chromatography to separate **ravuconazole** from its potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The Diode-Array Detector (DAD) allows for the detection and quantification of the analyte of interest at its maximum absorption wavelength, while also providing spectral information to assess peak purity.

Experimental Protocols

1. Materials and Reagents

- **Ravuconazole** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)

2. Instrumentation and Chromatographic Conditions

A summary of the HPLC-DAD instrument and the optimized chromatographic conditions are presented in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Diode Array Detector (DAD)
Column	Sunfire C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][2][3]
Mobile Phase	Acetonitrile and Water (80:20, v/v)[1][2][3]
Flow Rate	1.0 mL/min[1][2][3]
Injection Volume	5 µL[1][2][3]
Column Temperature	35°C[2]
Detection Wavelength	287 nm[1][2][3]
Run Time	Approximately 10 minutes

3. Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of **ravuconazole** reference standard in the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).

4. Sample Preparation

- For API: Accurately weigh and dissolve the **ravuconazole** API in the mobile phase to obtain a final concentration within the calibration range.
- For Formulation: The sample preparation for a formulated product will depend on the excipients. A general procedure involves extracting the drug from the formulation matrix with a suitable solvent (e.g., mobile phase), followed by filtration and dilution to the desired concentration.

5. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the **ravuconazole** API. **Ravuconazole** has been found to be particularly susceptible to alkaline hydrolysis.^{[1][3][4]}

- Acid Hydrolysis: Treat the **ravuconazole** solution with 2 M HCl and analyze at appropriate time points.^[5]
- Alkaline Hydrolysis: Treat the **ravuconazole** solution with 2 M NaOH and analyze at appropriate time points. **Ravuconazole** is known to degrade significantly under these conditions, forming two major degradation products.^{[1][3][4][5]}
- Oxidative Degradation: Treat the **ravuconazole** solution with H₂O₂ and analyze at appropriate time points.^{[1][3]}
- Neutral Hydrolysis: Reflux the **ravuconazole** solution in water and analyze at appropriate time points.

- Photostability: Expose the **ravuconazole** solid and solution to UV and visible light according to ICH guidelines.

Data Presentation

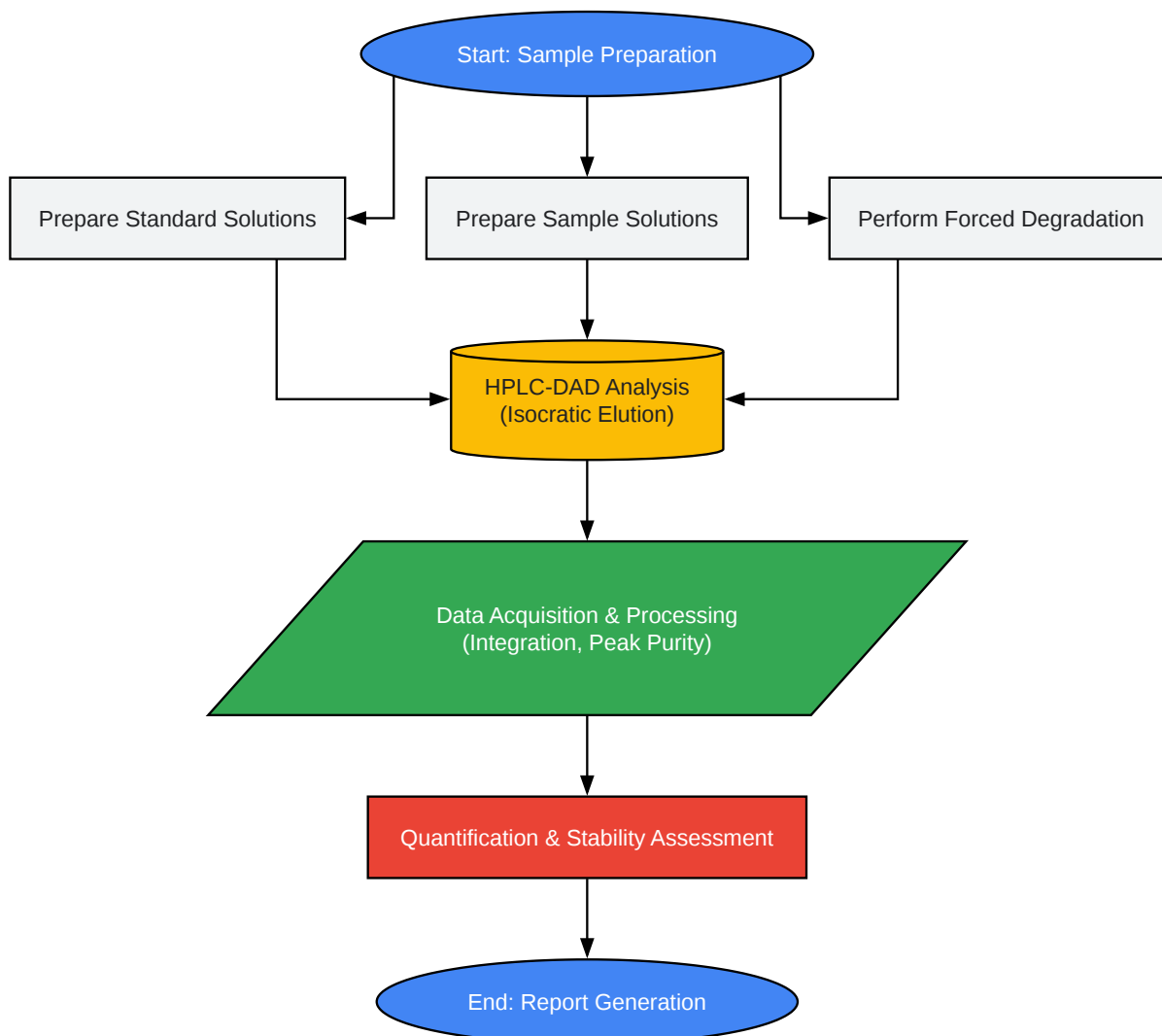
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$

Table 2: Summary of Forced Degradation Results

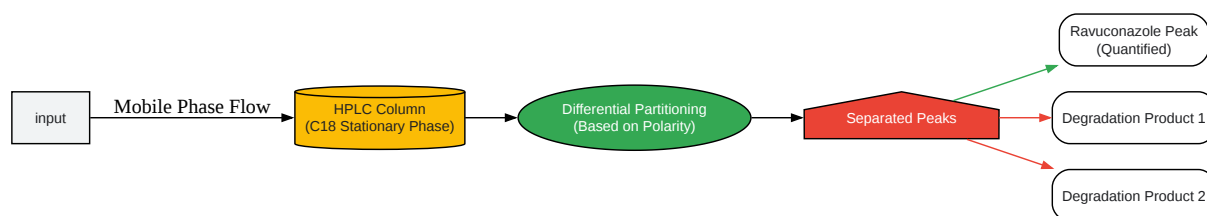
Stress Condition	Reagent/Condition	Duration	Ravuconazole Degradation (%)	Observations
Acid Hydrolysis	2 M HCl	24 hours	~5%	Minor degradation observed.
Alkaline Hydrolysis	2 M NaOH	8 hours	~40%	Two major degradation products formed. [1] [3] [4]
Oxidative Degradation	30% H ₂ O ₂	24 hours	~15%	Moderate degradation with multiple small peaks.
Neutral Hydrolysis	Water, Reflux	72 hours	< 2%	Ravuconazole is relatively stable.
Photostability	UV/Vis Light	7 days	< 3%	Ravuconazole is relatively photostable.

Visualizations



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Caption: Experimental workflow for the HPLC-DAD stability testing of **Ravuconazole**.



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Caption: Logical diagram of a stability-indicating HPLC method for **Ravuconazole**.

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References

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